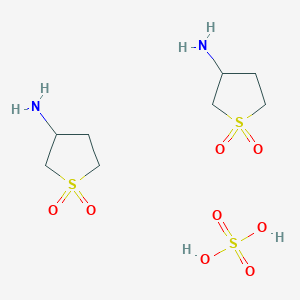
(1,1-dioxidotetrahydro-3-thienyl)amine sulfate (2:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-dioxidotetrahydro-3-thienyl)amine sulfate (2:1) is a chemical compound that has been widely used in scientific research. It is also known as Taurine, which is a naturally occurring amino acid that is found in various tissues of mammals. Taurine has been shown to have a wide range of physiological and biochemical effects, making it a valuable tool for scientific research.
Mechanism of Action
The exact mechanism of action of taurine is not fully understood. However, it is believed to act as an antioxidant and to regulate ion channels in cell membranes. Taurine has also been shown to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Taurine has a wide range of biochemical and physiological effects. It has been shown to regulate blood pressure, reduce inflammation, and improve insulin sensitivity. Taurine has also been shown to have a protective effect on the heart, reducing the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
Taurine has several advantages for use in laboratory experiments. It is a naturally occurring compound, making it easy to obtain and relatively inexpensive. Taurine is also non-toxic and has a low risk of side effects. However, one limitation of taurine is that it has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Future Directions
There are several areas of future research that could be explored with regards to taurine. One area of interest is its potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential role in the treatment of metabolic disorders such as diabetes and obesity. Further research is also needed to fully understand the mechanism of action of taurine and to explore its potential therapeutic applications.
Synthesis Methods
Taurine can be synthesized in the laboratory using a variety of methods. One of the most commonly used methods involves the reaction of aziridine with sulfurous acid. This reaction yields a mixture of taurine and isethionic acid, which can be separated using chromatography.
Scientific Research Applications
Taurine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, cardioprotective, and anti-inflammatory effects. Taurine has also been studied for its potential role in the treatment of diabetes, obesity, and other metabolic disorders.
properties
IUPAC Name |
1,1-dioxothiolan-3-amine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO2S.H2O4S/c2*5-4-1-2-8(6,7)3-4;1-5(2,3)4/h2*4H,1-3,5H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFUMRQRBSKYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N.C1CS(=O)(=O)CC1N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxothiolan-3-amine;sulfuric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5059549.png)
![N-[2-(allyloxy)benzyl]-N-benzyl-1-butanamine](/img/structure/B5059563.png)
![2-hydroxy-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5059564.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5059579.png)
![4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B5059587.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5059594.png)
![1-(2,5-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-benzimidazol-2-yl)thio]ethanol](/img/structure/B5059602.png)
![4-[benzyl(methylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B5059606.png)
![N-(3-chlorophenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5059607.png)

![N~2~-(4-fluorobenzyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5059619.png)
![N-(3-chloro-2-methylphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5059624.png)